octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of the aminopropanoyloxy groups: This step involves the esterification of the hydroxyl groups with aminopropanoic acid derivatives.
Attachment of the octyl group: This is usually done through an esterification reaction with octanol.
Formation of the trihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include substituted esters and amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs.
Therapeutic Applications: It may have therapeutic potential in the treatment of certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Biotechnology: It can be used in biotechnological applications, such as biosensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The aminopropanoyloxy groups can form hydrogen bonds with target molecules, while the hydrophobic cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol Derivatives: Compounds with similar cyclopenta[a]phenanthrene cores.
Amino Acid Esters: Compounds with similar aminopropanoyloxy groups.
Uniqueness
Complex Structure: The compound’s complex structure, with multiple chiral centers and functional groups, makes it unique.
Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets makes it versatile.
Properties
Molecular Formula |
C41H74Cl3N3O8 |
---|---|
Molecular Weight |
843.4 g/mol |
IUPAC Name |
octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride |
InChI |
InChI=1S/C41H71N3O8.3ClH/c1-5-6-7-8-9-10-23-49-35(45)14-11-27(2)30-12-13-31-39-32(26-34(41(30,31)4)52-38(48)18-22-44)40(3)19-15-29(50-36(46)16-20-42)24-28(40)25-33(39)51-37(47)17-21-43;;;/h27-34,39H,5-26,42-44H2,1-4H3;3*1H/t27-,28+,29-,30-,31+,32+,33-,34+,39+,40+,41-;;;/m1.../s1 |
InChI Key |
QWBPWEMXRIVPPT-JXEAJJGNSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCN)C)OC(=O)CCN)OC(=O)CCN)C.Cl.Cl.Cl |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CCN)C)OC(=O)CCN)OC(=O)CCN)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.